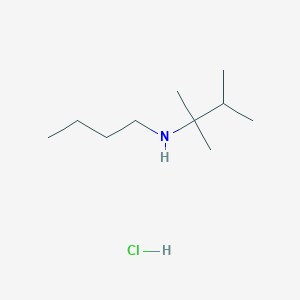

N-butyl-2,3-dimethylbutan-2-amine;hydrochloride

Description

N-butyl-2,3-dimethylbutan-2-amine hydrochloride is a tertiary amine salt characterized by a branched aliphatic chain with a butyl substituent on the nitrogen atom. Its molecular formula is C₁₀H₂₄ClN (calculated from substituents), and it is structurally related to pharmacologically active amines.

Properties

CAS No. |

642407-69-0 |

|---|---|

Molecular Formula |

C10H24ClN |

Molecular Weight |

193.76 g/mol |

IUPAC Name |

N-butyl-2,3-dimethylbutan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H23N.ClH/c1-6-7-8-11-10(4,5)9(2)3;/h9,11H,6-8H2,1-5H3;1H |

InChI Key |

ZSSZCZFNZGVVPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(C)(C)C(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2,3-dimethylbutan-2-amine;hydrochloride typically involves the alkylation of 2,3-dimethylbutan-2-amine with butyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to scale up the production efficiently.

Chemical Reactions Analysis

Acid-Base Reactions

As a hydrochloride salt, the compound readily participates in acid-base equilibria. The free base form (N-butyl-2,3-dimethylbutan-2-amine) can be regenerated under basic conditions:

This reaction is common in purification processes, where the free amine is extracted into organic solvents (e.g., EtOAc) after basification .

Alkylation and Acylation

Acylation is similarly limited but possible with reactive acylating agents (e.g., acetyl chloride) .

Metal Complexation

Analogous tertiary amines form coordination complexes with transition metals. For example:

| Metal Salt | Product Structure | Application |

|---|---|---|

| PtI₂ | cis-/[PtI₂(amine)₂] | Catalysis in organic synthesis |

| PdCl₂ | [PdCl₂(amine)] | Cross-coupling reactions |

The bulky 2,3-dimethylbutan-2-amine moiety may influence stereoselectivity in such complexes .

Condensation Reactions

While less reactive than primary/secondary amines, this compound may condense with carbonyl compounds in acidic media. For example:

Such reactions are slow and require catalysis (e.g., TsOH) .

Hydrolysis

The hydrochloride salt is stable in aqueous solutions but hydrolyzes under extreme pH or elevated temperatures. Hydrolysis products include butanol and dimethylbutan-2-amine derivatives :

Salt Metathesis

The hydrochloride can undergo anion exchange with other acids (e.g., H₂SO₄, HNO₃) to form alternative salts, useful in pharmaceutical formulations .

Scientific Research Applications

Pharmaceuticals

N-butyl-2,3-dimethylbutan-2-amine;hydrochloride has been explored for its potential therapeutic applications:

- Antidiabetic Agents : It serves as a precursor in the synthesis of compounds like tolbutamide, which is used for managing type 2 diabetes.

- Antifungals : The compound is involved in synthesizing fungicides such as benomyl, which protect crops from fungal diseases.

Case Study : Research has demonstrated that derivatives of this compound exhibit significant activity against various fungal pathogens, indicating its utility in agricultural applications .

Agriculture

The compound is utilized in the formulation of pesticides and herbicides:

- Pesticides : It acts as an intermediate in the production of thiocarbazides, which are effective against a range of agricultural pests.

Data Table: Agricultural Applications

| Application Type | Specific Use | Example Compound |

|---|---|---|

| Pesticides | Fungal control | Benomyl |

| Herbicides | Weed management | Thiocarbazides |

Materials Science

In materials science, this compound is employed in:

- Polymer Production : It is used as a plasticizer in nylon production, enhancing flexibility and durability.

Case Study : Studies have indicated that incorporating this compound into polymer matrices improves mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of N-butyl-2,3-dimethylbutan-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The physicochemical and functional properties of tertiary amine hydrochlorides are heavily influenced by substituents on the nitrogen and carbon backbone. Below is a comparative analysis of key analogs:

Key Observations :

- Aromatic vs. Aliphatic Substituents : The 4-chlorophenyl group in 1-(4-chlorophenyl)-3,3-dimethylbutan-2-amine HCl introduces aromaticity, which may improve binding affinity in receptor-targeted applications but reduces solubility in polar solvents .

- Branching Effects : 3,3-Dimethylbutan-2-amine HCl lacks the N-alkyl group, resulting in lower molecular weight and higher water solubility compared to the target compound .

Physicochemical Properties

| Property | N-butyl-2,3-dimethylbutan-2-amine HCl | N-Isopropyl Analog | 3,3-Dimethylbutan-2-amine HCl | 1-(4-Chlorophenyl) Derivative |

|---|---|---|---|---|

| Solubility | Low in water; high in organic solvents | Moderate in DMSO | High in water | Low in water |

| Melting Point | Not reported | Not reported | Not reported | Not reported |

| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.8 | ~1.2 | ~4.0 |

Notes:

Biological Activity

Introduction

N-butyl-2,3-dimethylbutan-2-amine; hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological effects.

N-butyl-2,3-dimethylbutan-2-amine; hydrochloride, with the molecular formula and a molecular weight of approximately 137.651 g/mol, is characterized by its amine functional group which is crucial for its biological activity. The compound's physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 137.651 g/mol |

| Melting Point | 307 °C |

| Boiling Point | 155.1 °C |

The biological activity of N-butyl-2,3-dimethylbutan-2-amine; hydrochloride primarily involves interactions with neurotransmitter systems and potential anti-inflammatory effects. Its structural similarity to other amines suggests possible roles in modulating neurotransmitter release and receptor activity.

- Neurotransmitter Modulation : Compounds with similar structures have been shown to influence the release of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.

- Anti-inflammatory Properties : Some studies indicate that amines can inhibit nitric oxide synthase (NOS), an enzyme involved in inflammatory responses. This inhibition could lead to reduced inflammation in various biological systems.

In Vitro and In Vivo Studies

In Vitro Studies : Research has demonstrated that N-butyl-2,3-dimethylbutan-2-amine; hydrochloride exhibits cytotoxic effects on various cancer cell lines. For instance, preliminary tests show IC50 values significantly affecting HeLa cells (human cervical cancer) and A549 cells (lung carcinoma).

In Vivo Studies : Animal models have indicated that the compound may possess neuroprotective effects, potentially through mechanisms involving the modulation of oxidative stress pathways.

Case Studies

- Cancer Cell Line Study : A study investigated the effects of N-butyl-2,3-dimethylbutan-2-amine on multiple cancer cell lines including HT-29 (colon cancer) and MCF-7 (breast cancer). The results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

- Neuroprotection in Rodent Models : In a rodent model of neurodegeneration, administration of N-butyl-2,3-dimethylbutan-2-amine; hydrochloride resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups.

Summary of Findings

The following table summarizes key findings related to the biological activity of N-butyl-2,3-dimethylbutan-2-amine; hydrochloride:

Q & A

Q. What are the standard synthetic routes for N-butyl-2,3-dimethylbutan-2-amine hydrochloride, and how is purity validated?

- Methodological Answer : The compound is synthesized via alkylation of secondary amines followed by HCl salt formation. A typical protocol involves reacting 2,3-dimethylbutan-2-amine with butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine. The free base is then treated with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt . Purity Validation :

- HPLC : Use a C18 column with UV detection (λ = 210–230 nm) and a mobile phase of acetonitrile:water (70:30) containing 0.1% TFA. Retention time and peak area confirm purity (>98%) .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (e.g., C: 58.2%, H: 10.5%, N: 5.6%, Cl: 13.4%) .

| Parameter | Conditions/Results | Reference |

|---|---|---|

| Reaction Yield | 75–85% after recrystallization | |

| Purity (HPLC) | ≥98% |

Q. Which spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : In DMSO-d₆, key signals include:

- δ 1.05 ppm (s, 9H, tert-butyl group) .

- δ 2.45–2.70 ppm (m, 2H, N-CH₂-CH₂-CH₂-CH₃) .

- FT-IR : Peaks at 2500–2800 cm⁻¹ (N⁺-H stretch) and 1600–1650 cm⁻¹ (amine bending) confirm hydrochloride salt formation .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 186.2 (free base) and [M-Cl]⁺ at m/z 150.1 .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s receptor interaction or biological activity?

- Methodological Answer :

- In Vitro Assays :

- Radioligand Binding : Screen for affinity at amine receptors (e.g., adrenergic or serotonin receptors) using tritiated ligands (e.g., [³H]-DHA for β-adrenergic receptors). Calculate IC₅₀ values via competitive binding curves .

- Functional Assays : Use cAMP accumulation assays in HEK293 cells transfected with target GPCRs to evaluate agonist/antagonist activity .

- In Vivo Studies :

- Administer the compound (1–10 mg/kg, i.p.) in rodent models to assess behavioral or physiological responses (e.g., locomotor activity, cardiovascular effects). Include vehicle controls and reference standards (e.g., propranolol for β-blockade) .

Q. What strategies resolve contradictions between observed and predicted reactivity in synthesis or biological assays?

- Methodological Answer :

- Reaction Optimization : If alkylation yields are low (<50%), test alternative solvents (e.g., THF instead of DMF) or catalysts (e.g., KI for SN2 reactions) .

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm unintended stereoisomer formation, which may explain discrepancies in receptor binding .

- Data Triangulation : Cross-validate biological results using orthogonal assays (e.g., SPR for binding kinetics alongside functional assays) .

| Issue | Resolution Strategy | Reference |

|---|---|---|

| Low Solubility in PBS | Use co-solvents (e.g., 5% DMSO) | |

| Unexpected Toxicity | Check for heavy metal impurities |

Q. What methodologies evaluate solubility and stability for formulation in preclinical studies?

- Methodological Answer :

- Solubility Profiling :

- Use shake-flask method in buffers (pH 1.2–7.4) and logP calculation (estimated ~2.1 via ChemDraw).

- For poor aqueous solubility (<1 mg/mL), employ surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes .

- Stability Studies :

- Store lyophilized powder at -20°C; assess degradation via accelerated stability testing (40°C/75% RH for 4 weeks). Monitor by HPLC for byproducts (e.g., free base formation) .

| Condition | Stability Outcome (HPLC Purity) | Reference |

|---|---|---|

| -20°C (lyophilized) | >95% after 6 months | |

| Room Temperature (solution) | <90% after 1 week |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.